molecular formula C13H14N4O3 B2587587 2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile CAS No. 861206-36-2

2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile

Cat. No. B2587587
M. Wt: 274.28
InChI Key: PTKWSYQTDPIXJX-UHFFFAOYSA-N
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Description

2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile is a useful research compound. Its molecular formula is C13H14N4O3 and its molecular weight is 274.28. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

  • A study by Gadegoni & Manda (2013) synthesized derivatives containing 1,2,4-triazole moiety and found these compounds demonstrated antimicrobial activity against various bacteria and anti-inflammatory properties Gadegoni & Manda, 2013.
  • Another research by Demirbaş et al. (2010) noted similar findings, where compounds including 1,2,4-triazole showed significant antimicrobial activities Demirbaş et al., 2010.

Anti-inflammatory and Antioxidant Properties

  • Labanauskas et al. (2001) synthesized compounds related to 1,2,4-triazole, observing that some exhibited notable anti-inflammatory activity Labanauskas et al., 2001.
  • Shakir, Ali, & Hussain (2017) developed derivatives of 1,2,4-triazole that displayed significant antioxidant abilities, highlighting potential applications in oxidative stress-related conditions Shakir, Ali, & Hussain, 2017.

Chemical Synthesis and Reactions

  • Lavergne, Viallefont, & Daunis (1975) explored the reactions of ethyl acetoacetate with derivatives of 1,2,4-triazine, contributing to the understanding of the chemical behavior of such compounds Lavergne, Viallefont, & Daunis, 1975.
  • Bahçeci, Yüksek, Ocak, Köksal, & Özdemir (2002) synthesized new 1,2,4-triazol-5-one derivatives and investigated their behavior in non-aqueous mediums, shedding light on the compound's properties under different conditions Bahçeci et al., 2002.

Bioactivity and Therapeutic Potential

  • Sameluk & Kaplaushenko (2015) focused on the synthesis of biologically active substances, indicating the potential for therapeutic applications of compounds within the 1,2,4-triazole class Sameluk & Kaplaushenko, 2015.

Safety And Hazards

Based on the safety data sheet for a related compound, 3,4-Dimethoxyphenethylamine, it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye damage, and may be harmful if swallowed. It may also cause respiratory irritation .

properties

IUPAC Name

2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-9-15-16(7-6-14)13(18)17(9)11-5-4-10(19-2)8-12(11)20-3/h4-5,8H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKWSYQTDPIXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=C(C=C(C=C2)OC)OC)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile

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